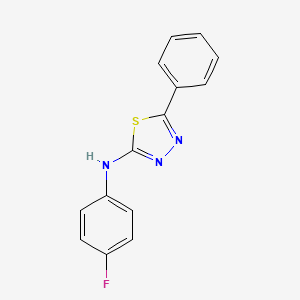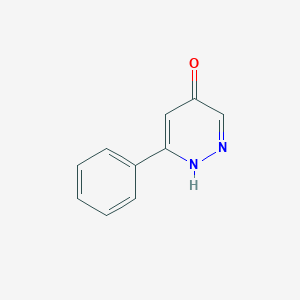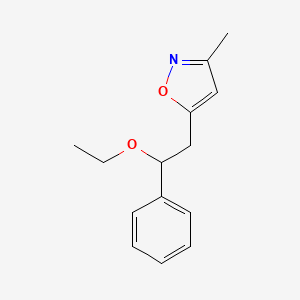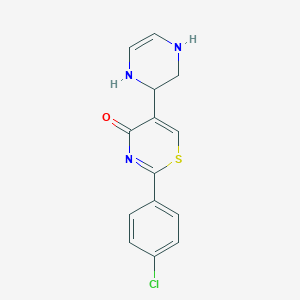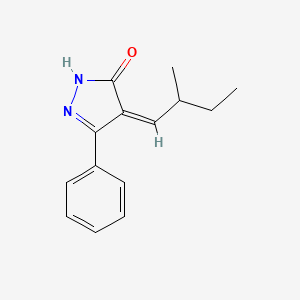
3-(1H-Indol-3-yl)-2-(3H-indol-3-ylidene)-4-methyl-2,3-dihydro-1H-1,5-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining indole and benzodiazepine moieties, which are known for their significant biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, while the benzodiazepine ring system is well-known for its use in tranquilizers and sedatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of indole derivatives with a suitable benzodiazepine precursor. This intermediate is then subjected to cyclization under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole or benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzodiazepine ring system may enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine: Unique due to its combined indole and benzodiazepine structure.
Indole derivatives: Known for their wide range of biological activities.
Benzodiazepine derivatives: Commonly used as sedatives and anxiolytics.
Uniqueness
The uniqueness of 2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine lies in its dual structural features, which confer a combination of biological activities from both indole and benzodiazepine moieties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
96090-25-4 |
|---|---|
Formule moléculaire |
C26H20N4 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
3,4-bis(1H-indol-3-yl)-2-methyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C26H20N4/c1-16-25(19-14-27-21-10-4-2-8-17(19)21)26(30-24-13-7-6-12-23(24)29-16)20-15-28-22-11-5-3-9-18(20)22/h2-15,25,27-28H,1H3 |
Clé InChI |
ARHMPAUIHXBALM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N=C(C1C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)
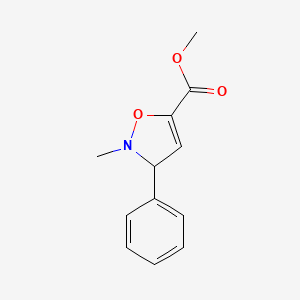

![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)

![Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate](/img/structure/B12914797.png)
